2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a brominated thiophene ring fused to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-acetyl-5-bromothiophene and 2-aminopyridine.
Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under palladium-catalyzed conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions.
Nucleophiles: Such as amines, thiols, and boronic acids.
Solvents: Typically, organic solvents like toluene or DMF are used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Imidazo[1,2-a]pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It is explored for use in organic electronics and photovoltaic devices due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity.
In Materials Science: Its electronic properties are utilized in the design of organic semiconductors and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(5-bromo-2-thienyl)pyridine: Another brominated thiophene-pyridine compound.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: A related compound used in organic electronics.
Uniqueness
2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine is unique due to its specific structure, which combines a brominated thiophene ring with an imidazo[1,2-a]pyridine core. This unique structure imparts distinct electronic properties, making it valuable in various research applications.
Properties
Molecular Formula |
C12H9BrN2S |
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Molecular Weight |
293.18 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9BrN2S/c1-8-4-5-15-7-9(14-12(15)6-8)10-2-3-11(13)16-10/h2-7H,1H3 |
InChI Key |
UPHDMQVKDYORPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(S3)Br |
Origin of Product |
United States |
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